Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate
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Overview
Description
Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate is a chemical compound known for its unique structure and properties It features a cyclobutane ring substituted with a trifluoromethyl group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate typically involves the reaction of cyclobutane derivatives with trifluoromethylating agents. One common method includes the use of diisopropyl malonate as a starting material, which undergoes cyclization and subsequent trifluoromethylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes steps such as esterification, cyclization, and trifluoromethylation under controlled conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Diisopropyl 3-(2-ethoxy-2-oxoacetoxy)-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate: Contains an additional ethoxy group, which can alter its reactivity and applications.
Uniqueness
Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the cyclobutane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H19F3O5 |
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Molecular Weight |
312.28 g/mol |
IUPAC Name |
dipropan-2-yl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H19F3O5/c1-7(2)20-9(17)11(10(18)21-8(3)4)5-12(19,6-11)13(14,15)16/h7-8,19H,5-6H2,1-4H3 |
InChI Key |
QKNWRTFGHBVUAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(C(F)(F)F)O)C(=O)OC(C)C |
Origin of Product |
United States |
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